molecular formula C31H30N2O4 B11608328 4-oxo-4-[7-oxo-6,9-bis(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]butanoic acid

4-oxo-4-[7-oxo-6,9-bis(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]butanoic acid

Cat. No.: B11608328
M. Wt: 494.6 g/mol
InChI Key: PXELCBLMZRZSRH-UHFFFAOYSA-N
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Description

The compound 4-[3,11-bis(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid is a complex organic molecule characterized by its unique structure, which includes multiple aromatic rings and a diazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,11-bis(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the diazepine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the diazepine ring.

    Introduction of the aromatic rings: The aromatic rings are introduced through Friedel-Crafts acylation or alkylation reactions.

    Oxidation and reduction steps: These steps are necessary to introduce the oxo groups and to achieve the desired oxidation state of the molecule.

    Final coupling: The final step involves coupling the diazepine core with the butanoic acid moiety under conditions such as esterification or amidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[3,11-bis(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify the existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.

    Coupling reactions: The compound can participate in coupling reactions to form larger molecules or to introduce additional functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution reagents: Halogens, nitrating agents, or sulfonating agents.

    Coupling reagents: Palladium catalysts, copper catalysts, or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while substitution reactions can introduce various functional groups such as halides, nitro groups, or sulfonic acids.

Scientific Research Applications

4-[3,11-bis(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid: has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s aromatic rings and diazepine core may impart interesting electronic or photophysical properties, making it useful in the development of new materials.

Mechanism of Action

The mechanism of action of 4-[3,11-bis(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar compounds to 4-[3,11-bis(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid include other diazepine derivatives and compounds with multiple aromatic rings. These compounds may share similar chemical properties and reactivity but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its combination of a diazepine core with multiple aromatic rings and oxo groups, which may impart distinct biological and chemical properties.

List of Similar Compounds

    Diazepam: A well-known diazepine derivative used as a medication.

    Chlordiazepoxide: Another diazepine derivative with anxiolytic properties.

    Benzodiazepines: A class of compounds with similar core structures but different functional groups.

Properties

Molecular Formula

C31H30N2O4

Molecular Weight

494.6 g/mol

IUPAC Name

4-[6,9-bis(4-methylphenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid

InChI

InChI=1S/C31H30N2O4/c1-19-7-11-21(12-8-19)23-17-25-30(27(34)18-23)31(22-13-9-20(2)10-14-22)33(28(35)15-16-29(36)37)26-6-4-3-5-24(26)32-25/h3-14,23,31-32H,15-18H2,1-2H3,(H,36,37)

InChI Key

PXELCBLMZRZSRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)CCC(=O)O)C5=CC=C(C=C5)C)C(=O)C2

Origin of Product

United States

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